1,4-Naphthalenedione, 5,8-dimethoxy-

Description

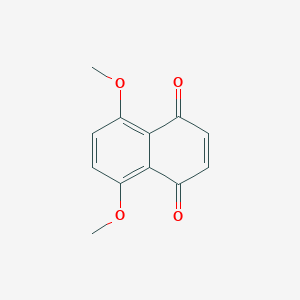

1,4-Naphthalenedione, 5,8-dimethoxy- (CAS: 17428-67-0; molecular formula: C₁₂H₁₀O₄), also referred to as 5,8-dimethoxy-1,4-naphthoquinone (DMNQ), is a naphthoquinone derivative characterized by methoxy substitutions at the 5- and 8-positions of the aromatic core. This compound is synthesized via condensation reactions involving 1,4-dimethoxybenzene and maleic anhydride in the presence of aluminum chloride . Its redox-active quinone moiety and electron-donating methoxy groups confer unique biological and chemical properties, making it a scaffold for antitumor and anti-inflammatory agents. DMNQ derivatives are notable for their ability to modulate reactive oxygen species (ROS) and induce apoptosis in cancer cells while sparing normal cells .

Properties

CAS No. |

15013-16-8 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.2 g/mol |

IUPAC Name |

5,8-dimethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6H,1-2H3 |

InChI Key |

HXULXWJWZVUESP-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |

Canonical SMILES |

COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |

Other CAS No. |

15013-16-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of DMNQ derivatives are highly dependent on substituent type and position. Key comparisons include:

Mechanistic Differences

- ROS Modulation : DMNQ derivatives with sulfur-containing substituents (e.g., EPDMNQ, BZNQ) induce ROS-mediated apoptosis via p38 MAPK and JNK activation, while suppressing ERK and STAT3 pathways . In contrast, DCDMNQ primarily arrests cell cycle progression (G₁ phase) in androgen-independent prostate cancer cells .

- Selectivity: Sulfonyl derivatives (EPDMNQ/ENDMNQ) and DCDMNQ exhibit low IC₅₀ values (1–10 μM) in cancer cells but minimal toxicity in normal cells (e.g., HS-5 bone marrow cells: IC₅₀ = 10 μM) .

Physicochemical Properties

- Solubility : Methoxy groups in DMNQ improve lipid solubility over hydroxylated naphthazarin, enhancing cellular uptake .

- Redox Potential: Chloro and sulfonyl groups in DCDMNQ and EPDMNQ lower reduction potentials, favoring ROS generation over naphthazarin’s antioxidant behavior .

Anticancer Activity

- Prostate Cancer : DCDMNQ shows IC₅₀ = 1 μM in LNCaP cells, outperforming paclitaxel (IC₅₀ = 5 μM) in androgen-independent models .

- Liver Cancer : EPDMNQ/ENDMNQ induce 80% apoptosis in Hep3B cells at 10 μM via ROS-MAPK cascades .

- Lung Cancer : OXO reduces tumor volume by 70% in murine models via HIF-1α/VEGF suppression .

Anti-Inflammatory Effects

- DMNQ derivatives (e.g., 2-cyclopentylamino-DMNQ) inhibit LPS-induced NO and ROS in macrophages by blocking ERK/JNK phosphorylation, suggesting utility in acute inflammation .

Preparation Methods

Early Naphthoquinone Functionalization Strategies

The foundational work by Chu and Griffiths in 1979 explored the synthesis of 1,4-naphthoquinones bearing electron-donor substituents, including methoxy groups. Their method involved the direct methoxylation of naphthoquinone precursors under strongly acidic conditions, though yields were moderate (40–60%) due to competing side reactions such as over-oxidation and ring degradation. Key limitations included the use of hazardous reagents like concentrated sulfuric acid and the inability to achieve selective dimethoxy substitution at the 5,8-positions without protecting groups.

Challenges in Regioselective Methoxylation

Early attempts to introduce methoxy groups at the 5,8-positions faced regiochemical challenges. The electronic effects of the quinone moiety directed electrophilic substitution toward the 2- and 3-positions, necessitating multi-step protection-deprotection sequences. For example, temporary hydroxylation at the 5,8-positions followed by methylation with dimethyl sulfate was reported, but this approach suffered from low overall yields (<30%) and required chromatographic purification.

Modern Advancements in Synthesis

Selective Demethylation-Oxidation Strategy

A breakthrough came in 2012 with Cui et al.’s method, which utilized a selective demethylation-oxidation sequence to achieve high regiocontrol. The synthesis began with 2-formyl-1,4,5,8-tetramethoxynaphthalene, which underwent Grignard addition with methylmagnesium iodide to yield 2-(1-hydroxyethyl)-1,4,5,8-tetramethoxynaphthalene (95% yield). Subsequent oxidation with activated manganese dioxide in dichloromethane produced 2-acetyl-1,4,5,8-tetramethoxynaphthalene in 88% yield.

Key Demethylation Step

The critical demethylation step employed anhydrous aluminum chloride in acetonitrile, selectively cleaving the methoxy group at position 1 (adjacent to the acetyl group) via formation of a cyclic aluminum intermediate. This selectivity was confirmed by IR spectroscopy, where the carbonyl stretch shifted from 1665 cm⁻¹ to 1608 cm⁻¹, indicating intramolecular hydrogen bonding between the carbonyl and newly formed hydroxyl group.

Final Oxidation to Quinone

The demethylated intermediate was oxidized using cerium ammonium nitrate (CAN) in acetonitrile, yielding 2-acetyl-5,8-dimethoxy-1,4-naphthoquinone in 85% yield. The overall four-step process achieved a 58% total yield, a marked improvement over prior methods.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of historical and modern methods:

Mechanistic Insights and Optimization

Role of Aluminum Chloride in Demethylation

The selectivity of AlCl₃ in cleaving the position 1 methoxy group arises from its ability to coordinate with the acetyl carbonyl, forming a six-membered transition state that stabilizes the developing positive charge at the adjacent carbon. This mechanism minimizes over-demethylation, a common issue with boron tribromide or trimethylsilyl iodide.

Oxidation Efficiency with CAN

Cerium ammonium nitrate (CAN) was chosen for its dual role as an oxidant and acid catalyst, enabling efficient conversion of hydroquinone intermediates to quinones without over-oxidation. The use of acetonitrile as a solvent further enhanced reaction homogeneity and product stability .

Q & A

Basic Research Questions

Q. What are the synthetic routes for 5,8-dimethoxy-1,4-naphthalenedione (DMNQ) and its derivatives?

- Methodology : DMNQ derivatives are synthesized via Friedel-Crafts acylation using 1,4-dimethoxybenzene and maleic anhydride in molten NaCl/AlCl₃, followed by acidic hydrolysis to yield the quinone core. Subsequent modifications (e.g., sulfonyl or epoxy groups) are achieved via nucleophilic substitution or oxidation reactions .

- Key Data : For example, 2-benzylthio-DMNQ (BZNQ) is synthesized by thiol substitution, with purity confirmed via NMR and HPLC (>95%) .

Q. How is cytotoxicity evaluated for DMNQ derivatives in cancer cell lines?

- Methodology : Cell viability is assessed using MTT assays. Cells (e.g., NIH3T3, HepG2) are treated with derivatives (0–50 µM) for 24 hours. Formazan absorbance at 490 nm is measured to calculate IC₅₀ values via SigmaPlot software .

- Key Data : BZNQ shows IC₅₀ values of 8 µM in Ras-transformed HepG2 cells, compared to >50 µM in normal fibroblasts .

Q. What mechanisms underlie the anticancer activity of DMNQ derivatives?

- Methodology : ROS generation is quantified via flow cytometry using DCFH-DA staining. Apoptosis is confirmed by Annexin V/PI assays and Western blotting for caspase-3 cleavage. ROS inhibitors (e.g., NAC) are used to validate ROS-dependent pathways .

- Key Data : EPDMNQ and ENDMNQ increase ROS levels by 3–4 fold in Hep3B cells, activating p38/JNK and suppressing ERK/STAT3 pathways .

Advanced Research Questions

Q. How can researchers optimize experimental designs to validate ROS-mediated apoptosis in DMNQ-treated cells?

- Methodology :

Pre-treat cells with NAC (5 mM, 30 min) to inhibit ROS.

Compare apoptosis markers (e.g., Bax/Bcl-2 ratio) with/without NAC using Western blotting.

Use siRNA knockdown of MAPK/STAT3 to confirm pathway specificity .

- Data Contradictions : Some derivatives show ROS-independent cytotoxicity in Ras-mutant cells, suggesting alternative mechanisms (e.g., direct kinase inhibition) .

Q. How do structural modifications of DMNQ derivatives affect their bioactivity?

- Methodology :

Synthesize derivatives with varying substituents (e.g., sulfonyl, epoxy groups).

Perform SAR analysis by correlating IC₅₀ values with electronic (Hammett constants) or steric parameters.

- Key Findings :

- Propylsulfonyl (EPDMNQ) derivatives exhibit higher selectivity for liver cancer cells (IC₅₀ = 6 µM) vs. nonylsulfonyl analogs (IC₅₀ = 12 µM) due to improved membrane permeability .

- Benzylthio substitution enhances ROS generation by 50% compared to methylthio analogs .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodology :

Validate cell line authenticity via STR profiling.

Compare metabolic activity (e.g., mitochondrial membrane potential) using JC-1 staining.

Use isogenic pairs (e.g., wild-type vs. Ras-transformed NIH3T3) to isolate genetic factors .

- Example : NR cells (Ras-transformed) show 10-fold higher sensitivity to BZNQ than NC cells, attributed to oncogene-induced ROS vulnerability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.